molecular formula C21H27N3O4S B2757521 N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide CAS No. 1021074-79-2

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide

Cat. No. B2757521
CAS RN: 1021074-79-2
M. Wt: 417.52
InChI Key: JFHNODTWWNIMAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide, also known as CYC116, is a small molecule inhibitor of the Aurora kinase family. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are overexpressed in various cancers. CYC116 has been studied extensively for its potential as an anticancer agent.

Scientific Research Applications

Antifungal Properties

The presence of the p-aryl/cyclohexyl ring in this compound enhances its antifungal activity compared to that of itraconazole, a well-known antifungal drug . Researchers have explored its efficacy against fungal pathogens, particularly in invasive fungal infections. Further studies could investigate its mechanism of action and potential clinical applications.

Interaction with Bovine Serum Albumin (BSA)

Serum albumins play a crucial role in binding and transporting ligands, including pharmaceuticals. In the case of our compound, it interacts with BSA. Spectroscopic methods, such as fluorescence and UV-visible spectroscopy, reveal that the fluorescence of BSA is quenched by our compound via a static quenching mechanism. Thermodynamic parameters suggest strong hydrogen and van der Waals forces responsible for the BSA–compound complex formation. Site marker studies indicate binding to BSA’s subdomains IIA and IIIA . Understanding these interactions can inform drug delivery strategies.

Toxicity Prediction

Using Derek Nexus software, researchers predicted the toxicity of our compound. It showed equivocal results for human and mammalian carcinogenicity and skin sensitivity, suggesting that this compound could be a potential drug candidate . Further toxicological studies are essential to validate its safety profile.

properties

IUPAC Name

N-cyclohexyl-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h5,8-14,18H,2-4,6-7,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHNODTWWNIMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide

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